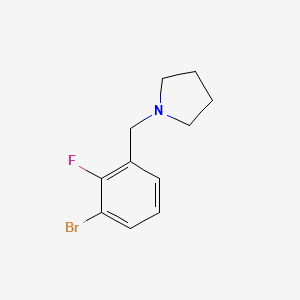

1-(3-Bromo-2-fluorobenzyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[(3-bromo-2-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKECQWKNZMQTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001240128 | |

| Record name | Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001240128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809158-06-2 | |

| Record name | Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001240128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis of 1-(3-bromo-2-fluorobenzyl)pyrrolidine primarily relies on the formation of the bond between the pyrrolidine (B122466) nitrogen and the benzylic carbon of the 3-bromo-2-fluorobenzyl moiety. This is most commonly achieved through nucleophilic substitution reactions, although alternative strategies like reductive amination also present viable routes.

Nucleophilic Substitution Reactions for Pyrrolidine Alkylation

The most straightforward method for the synthesis of this compound is the N-alkylation of pyrrolidine with a suitable 3-bromo-2-fluorobenzyl halide. This reaction is a classic example of a nucleophilic substitution, where the nucleophilic nitrogen of the pyrrolidine ring attacks the electrophilic benzylic carbon of the benzyl (B1604629) halide, displacing the halide leaving group.

The reaction involves the direct coupling of pyrrolidine with a 3-bromo-2-fluorobenzyl halide, such as 3-bromo-2-fluorobenzyl bromide or 3-bromo-2-fluorobenzyl chloride. The general scheme for this reaction is as follows:

While specific literature on the synthesis of this compound is not extensively available, the synthesis of analogous compounds is well-documented. For instance, the alkylation of pyrrolidine and other secondary amines with various substituted benzyl halides is a common transformation in medicinal chemistry. researchgate.net The reactivity of the benzyl halide is crucial, with benzyl bromides generally being more reactive than benzyl chlorides.

The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, base, temperature, and the potential use of catalysts.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are commonly employed for N-alkylation reactions. researchgate.netbeilstein-journals.org These solvents are capable of solvating the cation but not the nucleophile, thereby increasing the nucleophilicity of the amine.

Base Selection: A base is often used to neutralize the hydrohalic acid byproduct formed during the reaction, which can otherwise protonate the starting pyrrolidine, rendering it non-nucleophilic. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), as well as organic amines such as triethylamine (B128534) (Et₃N) and Hünig's base (N,N-diisopropylethylamine). researchgate.netbeilstein-journals.org The choice of base can be critical to avoid side reactions, such as elimination or over-alkylation. For instance, Hünig's base is often preferred as it is non-nucleophilic and less likely to compete with the pyrrolidine. researchgate.net

Temperature: The reaction temperature is another important factor. While some alkylations proceed readily at room temperature, others may require heating to achieve a reasonable reaction rate. researchgate.net Optimization is necessary to ensure the reaction goes to completion without promoting decomposition or side reactions.

| Parameter | Condition | Rationale |

| Solvent | DMF, MeCN, THF | Polar aprotic solvents enhance the nucleophilicity of the amine. researchgate.netbeilstein-journals.org |

| Base | K₂CO₃, Na₂CO₃, Et₃N, Hünig's base | Neutralizes the acid byproduct and prevents protonation of the amine. researchgate.netbeilstein-journals.orgresearchgate.net |

| Temperature | Room temperature to reflux | Controls the reaction rate; optimized to maximize yield and minimize side reactions. researchgate.net |

| Catalyst | NaI (in situ Finkelstein) | Can be used to convert a less reactive alkyl chloride to a more reactive alkyl iodide. researchgate.net |

Alternative Benzylation Strategies (e.g., reductive amination precursors)

Reductive amination provides a valuable alternative to direct alkylation, particularly when the corresponding benzyl halide is unstable or difficult to prepare. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of pyrrolidine with 3-bromo-2-fluorobenzaldehyde (B121081), followed by in situ reduction to the desired tertiary amine.

The general reaction is as follows:

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being one of the most common due to its mildness and selectivity for iminium ions over aldehydes. Other reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE) at room temperature. google.com

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. While no specific MCRs for the direct synthesis of this compound have been reported, analogous transformations suggest the feasibility of such a strategy.

Integration into Complex Reaction Sequences for Pyrrolidine Scaffold Construction

The this compound scaffold could potentially be assembled through a Mannich-type reaction, which is a classic example of a multi-component reaction. organic-chemistry.orgyoutube.com In a hypothetical scenario, a reaction between 3-bromo-2-fluorobenzaldehyde, pyrrolidine, and a suitable enolizable carbonyl compound could lead to a more complex pyrrolidine-containing structure.

Furthermore, the synthesis of pyrrolidine derivatives through MCRs is a well-established field. nih.gov For example, the reaction of amines, aldehydes, and pyruvate (B1213749) derivatives can yield highly functionalized γ-lactam substrates. nih.gov While not directly applicable to the synthesis of the target compound, these methods highlight the potential for developing novel MCRs for its construction. The synthesis of drug molecules like clopidogrel (B1663587) often involves a multicomponent reaction as a key step, demonstrating the industrial applicability of this approach. nih.gov

Role of Catalysis in Pyrrolidine Ring Formation for Derivatives

The formation of the pyrrolidine ring is a cornerstone of synthetic organic chemistry, and catalytic methods have become indispensable for achieving efficiency, selectivity, and functional group tolerance. organic-chemistry.org Various catalytic strategies have been developed to construct this five-membered nitrogen-containing heterocycle, which can be broadly applied to the synthesis of derivatives related to this compound.

Transition metal catalysis, particularly with iridium, rhodium, and copper, plays a significant role. Iridium complexes, for instance, have been effectively used in the "borrowing hydrogen" methodology. researchgate.netacs.org This process involves the catalytic reaction of diols with primary amines to form N-heterocycles. organic-chemistry.org For example, an Iridium(III) catalyst can facilitate the reaction between 1,2,4-butanetriol (B146131) and an amine to produce 3-pyrrolidinol (B147423) derivatives. researchgate.netacs.org This method is atom-economical and allows for the synthesis of functionalized pyrrolidines that can be further elaborated. researchgate.net

Another powerful catalytic approach is the [3+2] dipolar cycloaddition of azomethine ylides. acs.org Iridium-catalyzed hydrosilylation of tertiary amides can generate azomethine ylides, which then react with alkenes to form highly substituted pyrrolidines. acs.org This method offers excellent control over stereochemistry and allows for the creation of complex pyrrolidine structures in a single pot. acs.org

Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds also provides a direct route to pyrrolidines. organic-chemistry.org This approach is valued for its ability to form the heterocyclic ring by creating a carbon-nitrogen bond at a remote, unactivated position, demonstrating high regio- and chemoselectivity. organic-chemistry.org Similarly, platinum-catalyzed cascade reactions of N-Boc-protected alkynamine derivatives with alkenes or alkynes offer a pathway to complex bicyclic pyrrolidine derivatives. nih.gov

Organocatalysis, often utilizing proline and its derivatives, represents another major strategy. rsc.orgmdpi.com These catalysts can mimic biological processes to create chiral pyrrolidine structures with high enantioselectivity. rsc.org The development of bifunctional organocatalysts, which incorporate both a nucleophilic amine and a hydrogen-bond-donating group, has enabled a wide range of asymmetric transformations leading to functionalized pyrrolidines. mdpi.com

The table below summarizes key catalytic methods for pyrrolidine ring formation.

| Catalyst Type | Reaction | Key Features |

| Iridium(III) Complexes | Borrowing Hydrogen | Uses diols and amines; atom-economical. researchgate.netacs.org |

| Iridium (Vaska's Complex) | Reductive [3+2] Cycloaddition | Generates azomethine ylides from amides; high stereocontrol. acs.org |

| Copper Complexes | Intramolecular C-H Amination | Forms pyrrolidines from remote C(sp³)-H bonds. organic-chemistry.org |

| Platinum/Brønsted Acid | Cascade Cycloisomerization | Couples alkynamines with alkenes/alkynes. nih.gov |

| Proline Derivatives | Organocatalytic Reactions | Enables asymmetric synthesis of chiral pyrrolidines. rsc.orgmdpi.com |

| Borane (B(C₆F₅)₃) | Dehydrogenation | Converts existing pyrrolidines to pyrroles. acs.org |

Synthesis of Precursors and Intermediates

The direct synthesis of this compound is typically achieved by coupling the two key fragments: the halogenated benzyl moiety and the pyrrolidine ring. This involves standard organic reactions such as reductive amination between 3-bromo-2-fluorobenzaldehyde and pyrrolidine, or nucleophilic substitution of 3-bromo-2-fluorobenzyl bromide with pyrrolidine. Therefore, the efficient preparation of these precursors is critical.

Preparation of Halogenated Benzyl Moieties

The precursor 3-bromo-2-fluorobenzyl bromide is a key intermediate. thermofisher.comechemi.com Its synthesis often starts from a more readily available substituted toluene (B28343) or benzaldehyde. For instance, 3-fluorotoluene (B1676563) can be a starting point, undergoing bromination to introduce the bromine atom onto the aromatic ring, followed by benzylic bromination to form the benzyl bromide. chemicalbook.com

Alternatively, 3-bromo-2-fluorobenzaldehyde serves as a direct precursor. nbinno.comnordmann.global This aldehyde can be synthesized through various routes, including the bromination of 2-fluorobenzaldehyde. A patent describes a process for preparing the related 3-bromo-4-fluorobenzaldehyde (B1265969) by brominating 4-fluorobenzaldehyde (B137897) using sodium bromide and sodium hypochlorite (B82951) in a biphasic system, a method that avoids handling hazardous liquid bromine. patsnap.comgoogle.com A similar strategy could be adapted for the 2-fluoro isomer. Once the aldehyde is obtained, it can be reduced to the corresponding benzyl alcohol, which is then converted to the benzyl bromide using a brominating agent like phosphorus tribromide.

A multi-step synthesis starting from 3-bromo-4-fluoro-benzoic acid has also been reported to produce 3-bromo-4-fluorobenzaldehyde, involving conversion to the amide, then to the nitrile, followed by reduction. google.com Patent literature also describes the preparation of 2-fluoro-3-bromo-benzylamine from 3-bromo-2-fluorobenzaldehyde via an oxime intermediate, which is then reduced. google.com

The following table outlines a general synthetic sequence for preparing the benzyl bromide precursor.

| Starting Material | Reagent(s) | Product |

| 2-Fluorobenzaldehyde | Bromine source (e.g., NBS, Br₂) | 3-Bromo-2-fluorobenzaldehyde nbinno.com |

| 3-Bromo-2-fluorobenzaldehyde | Reducing agent (e.g., NaBH₄) | (3-Bromo-2-fluorophenyl)methanol |

| (3-Bromo-2-fluorophenyl)methanol | Brominating agent (e.g., PBr₃, HBr) | 3-Bromo-2-fluorobenzyl bromide thermofisher.com |

Synthesis of Substituted Pyrrolidine Building Blocks

Pyrrolidine itself is a commercially available compound, produced industrially by the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) over a catalyst. wikipedia.org For laboratory-scale synthesis, it can be prepared through methods like the decarboxylation of the amino acid proline. youtube.com A procedure involving the acetophenone-catalyzed decarboxylation of proline has been documented, yielding pyrrolidine after distillation. youtube.com

In many synthetic campaigns, specifically substituted pyrrolidine building blocks are required. The amino acid L-proline is a frequent and versatile starting material for creating a wide array of chiral pyrrolidine derivatives. nih.govacs.org For example, N-tritylprolinal, prepared from L-proline, is an effective building block that reacts with various nucleophiles with high diastereoselectivity to produce substituted proline-derived amino alcohols. acs.org

Modern synthetic methods also allow for the direct functionalization of the pyrrolidine ring. Redox-neutral α-C–H arylation has been achieved using a quinone monoacetal as an oxidizing agent, enabling the introduction of aryl groups at the position adjacent to the nitrogen atom. rsc.org This allows for the late-stage modification of the pyrrolidine scaffold, providing access to a diverse range of derivatives.

The table below highlights common starting materials for pyrrolidine synthesis.

| Starting Material | Method | Product |

| 1,4-Butanediol & Ammonia | Industrial Catalytic Amination | Pyrrolidine wikipedia.org |

| L-Proline | Catalytic Decarboxylation | Pyrrolidine youtube.com |

| L-Proline | Multi-step transformation | Chiral substituted pyrrolidines mdpi.comacs.org |

| Pyrrolidine | α-C–H Arylation | α-Aryl-substituted pyrrolidines rsc.org |

Chemical Reactivity and Transformation Studies

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring is a secondary amine, rendering it nucleophilic and basic. This characteristic allows for a range of reactions that lead to the formation of N-substituted derivatives, expanding the molecular complexity and providing access to new chemical entities.

The lone pair of electrons on the pyrrolidine nitrogen makes it susceptible to electrophilic attack. Consequently, it can readily undergo further alkylation and acylation reactions.

Alkylation: The introduction of an additional alkyl group onto the nitrogen atom can be achieved using various alkylating agents, such as alkyl halides or sulfates. These reactions typically proceed via an SN2 mechanism. For instance, reacting 1-(3-bromo-2-fluorobenzyl)pyrrolidine with an alkyl halide (R-X) in the presence of a base to neutralize the formed hydrohalic acid would yield a quaternary ammonium (B1175870) salt. The reactivity of the alkylating agent follows the general trend: I > Br > Cl. The formation of a spirocyclic azetidinium ion has been observed as an intermediate in the alkylation of phenols with related N-(3-chloropropyl)pyrrolidine structures, suggesting complex mechanistic pathways can occur. nih.gov

Acylation: The pyrrolidine nitrogen can be acylated using acylating agents like acid chlorides or anhydrides to form the corresponding N-acylpyrrolidine derivative (an amide). These reactions are generally robust and high-yielding. The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often required to scavenge the acid byproduct (e.g., HCl).

Table 1: Representative Alkylation and Acylation Reactions of the Pyrrolidine Nitrogen

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Alkylation | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | Solvent (e.g., ACN, DMF), Base (e.g., K₂CO₃) |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylpyrrolidine | Solvent (e.g., DCM, THF), Base (e.g., Et₃N) |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-Acetylpyrrolidine | Heat, optional catalyst (e.g., DMAP) |

Beyond simple alkylation and acylation, the pyrrolidine nitrogen serves as a handle for the introduction of a wide array of functional groups. The synthesis of N-substituted pyrrolidines is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. researchgate.netlookchem.com For example, reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce more complex N-benzyl or N-alkyl groups. Other transformations include reactions with sulfonyl chlorides to form sulfonamides or with isocyanates to yield ureas.

Reactions of the Halogenated Benzyl (B1604629) Moiety

The 3-bromo-2-fluorobenzyl portion of the molecule is a hub of reactivity, offering pathways for carbon-carbon and carbon-heteroatom bond formation, as well as functionalization of the benzylic position.

Aromatic rings bearing halogen substituents can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org In this compound, the fluorine atom is a potential leaving group for SNAr. While the benzylpyrrolidine moiety is not a strong electron-withdrawing group, the cumulative inductive effect of the halogens can render the ring sufficiently electron-deficient to react with potent nucleophiles.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequent elimination of the fluoride (B91410) ion restores the aromaticity. The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, making the fluorine the most likely site of substitution. chemistrysteps.com Theoretical studies on related thiophene (B33073) systems show that the reaction follows a stepwise pathway and can be facilitated by the presence of excess nucleophile. nih.govresearchgate.net

The bromine atom at the C3 position of the benzene (B151609) ring is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.govmdpi.com For this compound, this provides a direct route to biaryl structures. Commonly used catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂, with bases like K₂CO₃ or K₃PO₄ in solvents such as dioxane or DME. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. researchgate.netresearchgate.net This transformation would introduce an alkynyl substituent at the C3 position of the benzene ring, leading to the formation of conjugated enynes or arylalkynes. libretexts.org

Table 2: Potential Products from Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner Example | Catalyst/Base System Example | Potential Product Structure |

| Suzuki | Phenylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 1-((2-fluoro-[1,1'-biphenyl]-3-yl)methyl)pyrrolidine |

| Suzuki | Pyridine-3-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1-((2-fluoro-3-(pyridin-3-yl)phenyl)methyl)pyrrolidine |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 1-((2-fluoro-3-(phenylethynyl)phenyl)methyl)pyrrolidine |

| Sonogashira | Trimethylsilylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | 1-((2-fluoro-3-((trimethylsilyl)ethynyl)phenyl)methyl)pyrrolidine |

The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the radical or ionic intermediates formed at this position are stabilized by the adjacent aromatic ring. libretexts.orgmasterorganicchemistry.com This inherent reactivity allows for selective functionalization at the benzylic carbon.

Oxidation: The benzylic methylene (B1212753) (-CH₂-) group can be oxidized to a carbonyl group (ketone) or, with more vigorous conditions, a carboxylic acid. khanacademy.orgyoutube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating can cleave the benzylic carbon and any attached alkyl chain to form a benzoic acid derivative. masterorganicchemistry.comyoutube.com Milder or more selective reagents, such as manganese dioxide (MnO₂) or IBX, can achieve oxidation to the ketone, yielding 1-(3-bromo-2-fluorobenzoyl)pyrrolidine. masterorganicchemistry.com

Functionalization: The benzylic position is also amenable to other transformations. For example, free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator can selectively introduce a bromine atom at the benzylic carbon. libretexts.orgkhanacademy.org The resulting benzylic bromide is a versatile intermediate, itself susceptible to nucleophilic substitution reactions to introduce a variety of other functional groups.

Intramolecular Cyclization and Rearrangement Processes

The strategic positioning of a nucleophilic nitrogen and an electrophilic aryl halide within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions. These transformations are pivotal for the construction of fused polycyclic scaffolds, which are common motifs in biologically active natural products and pharmaceutical agents.

Formation of Fused Heterocyclic Systems

The intramolecular cyclization of this compound is anticipated to primarily yield pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. This class of N-bridgehead heterocyclic compounds is a structural element in numerous natural products, such as crispine A and the lamellarin alkaloids, which exhibit significant biological activities, including anticancer properties. nih.govnih.govsemanticscholar.org The synthesis of the pyrrolo[2,1-a]isoquinoline core from precursors similar to this compound is a well-established strategy in synthetic organic chemistry. rsc.org

One of the most prevalent methods to effect this transformation is through palladium-catalyzed intramolecular C-N bond formation. This reaction, often a variant of the Buchwald-Hartwig amination, involves the oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by nucleophilic attack by the pyrrolidine nitrogen and reductive elimination to furnish the cyclized product. A variety of palladium catalysts and reaction conditions have been developed for the synthesis of related fused isoquinolinone and pyrrolo[2,1-a]isoquinoline systems. rsc.orgresearchgate.net

Beyond palladium catalysis, other methods for the synthesis of pyrrolo[2,1-a]isoquinolines include 1,3-dipolar cycloaddition reactions of isoquinolinium N-ylides with various dipolarophiles. nih.govresearchgate.net While this approach does not directly apply to the cyclization of this compound, it highlights the diverse synthetic strategies available for accessing this important heterocyclic scaffold.

The following table provides examples of reaction conditions used for the synthesis of pyrrolo[2,1-a]isoquinoline and related fused systems from various precursors.

| Precursor Type | Catalyst/Reagent | Solvent | Product | Reference |

| Isoquinoline, 2-bromoacetophenones, acetylenic dipolarophiles | 1,2-epoxypropane (as solvent) | 1,2-epoxypropane | Pyrrolo[2,1-a]isoquinoline derivatives | nih.gov |

| Alkyne-tethered aryl iodides, o-bromobenzoic acids | Palladium catalyst | Not specified | Fused isoquinolinones | rsc.org |

| Isoquinoline, aroylnitromethanes, acetylenedicarboxylates | Not specified | Not specified | Pyrrolo[2,1-a]isoquinolines | researchgate.net |

Stereoselective Transformations of Pyrrolidine Derivatives

The pyrrolidine ring is a common chiral feature in many natural products and pharmaceuticals. Consequently, the development of stereoselective methods for the synthesis and transformation of pyrrolidine derivatives is of significant interest. mdpi.com While specific stereoselective transformations of this compound are not extensively documented, general principles of stereoselective synthesis can be applied to this class of compounds.

Stereocenters can be introduced and controlled during the formation of the pyrrolidine ring itself or through subsequent modifications. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, affording functionalized pyrrolidines with multiple new stereocenters. researchgate.net The initial stereocenter, often established through the reduction of a C=X bond, can direct the subsequent hydrogenation of the pyrrole (B145914) ring. researchgate.net

Another powerful strategy for the stereoselective synthesis of pyrrolidines is the [3+2] cycloaddition reaction. chemistryviews.org For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, generated in situ, can produce densely substituted pyrrolidines with up to four stereogenic centers with high regio- and diastereoselectivity. chemistryviews.org These methods provide a pathway to enantiomerically enriched pyrrolidine derivatives that can serve as chiral building blocks in organic synthesis. chemistryviews.org

The following table summarizes some approaches to the stereoselective synthesis of pyrrolidine derivatives.

| Method | Key Features | Stereocontrol | Reference |

| Catalytic Hydrogenation of Pyrroles | Reduction of highly substituted pyrroles. | High diastereoselectivity, directed by an initial stereocenter. | researchgate.net |

| [3+2] Cycloaddition | Reaction of chiral azadienes with azomethine ylides. | Creation of up to four stereocenters with high regio- and diastereoselectivity. | chemistryviews.org |

| Cyclization of Acyclic Precursors | Intramolecular cyclization of functionalized acyclic compounds. | Enantioselective approaches available for specific targets like Anisomycin. | mdpi.com |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Elucidation of Reaction Pathways and Transition States

The intramolecular cyclization of this compound can proceed through several possible mechanistic pathways, depending on the reaction conditions. In the case of palladium-catalyzed C-N bond formation, the mechanism is generally accepted to follow a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

For non-catalyzed cyclizations, radical pathways may be operative. For instance, photochemical studies on 2-halo-N-pyridinylbenzamides have shown that the reaction can proceed through a radical mechanism. nih.gov In these cases, homolytic cleavage of the carbon-halogen bond generates a phenyl radical, which then undergoes intramolecular arylation. nih.gov The nature of the halogen atom (chlorine vs. bromine) was found to significantly influence the reaction pathway, with chloro-substituted precursors favoring cyclization and bromo-substituted ones leading to photoreduction. nih.gov

Computational studies on related systems, such as the base-promoted cyclization of interlocked fumaramides to form β-lactams, have been employed to evaluate alternative mechanistic pathways and transition states. nih.gov Such studies can provide detailed insights into the energetics of different reaction coordinates and help to identify the rate-determining step. nih.gov

Influence of Substituents on Reaction Selectivity and Kinetics

The substituents on the aromatic ring of this compound, namely the bromine and fluorine atoms, are expected to exert a significant influence on the selectivity and kinetics of its chemical transformations.

The bromine atom is the primary site for transformations such as palladium-catalyzed cross-coupling reactions. Its position ortho to the fluorine atom and meta to the benzylpyrrolidine moiety will affect the electronic and steric environment of the reaction center.

The fluorine atom, being a strongly electron-withdrawing group, will influence the electron density of the aromatic ring. This can affect the rate of reactions that are sensitive to the electronic nature of the substrate, such as electrophilic aromatic substitution or the oxidative addition step in palladium-catalyzed cycles. In the context of radical cyclizations, the nature of the halogen substituent has been shown to be a critical factor. Studies on the photoreaction of 2-halo-N-pyridinylbenzamides demonstrated that the chloro analogues predominantly underwent cyclization, whereas the bromo analogues favored photoreduction. nih.gov This suggests that for this compound, conditions would need to be carefully selected to favor the desired intramolecular cyclization over competing reduction pathways.

Advanced Structural Elucidation and Characterization Methodologies

Crystallographic Analysis

Crystallographic analysis stands as the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By examining the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and, consequently, the positions of individual atoms with high precision.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

For a chiral molecule like 1-(3-Bromo-2-fluorobenzyl)pyrrolidine, which contains a stereocenter at the point of attachment of the benzyl (B1604629) group to the pyrrolidine (B122466) ring if synthesized from a chiral precursor, single-crystal X-ray diffraction is the definitive method for determining its absolute configuration. The technique would not only confirm the connectivity of the atoms but also reveal the specific spatial arrangement (R or S) at the chiral center.

Furthermore, this analysis would provide a detailed picture of the molecule's conformation in the solid state. This includes the puckering of the pyrrolidine ring, which typically adopts an envelope or twisted conformation, and the rotational orientation of the 3-bromo-2-fluorobenzyl group relative to the pyrrolidine ring. The bond lengths, bond angles, and torsion angles obtained from the diffraction data are crucial for understanding any conformational strain or unusual geometric parameters.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 98.76 |

| Volume (ų) | 1254.3 |

| Z | 4 |

Analysis of Intermolecular Interactions in Solid State

Beyond the structure of a single molecule, X-ray crystallography illuminates the intricate network of intermolecular interactions that dictate how molecules pack together in a crystal lattice. For this compound, several types of non-covalent interactions would be anticipated.

Hydrogen bonds, though weak, play a significant role in crystal packing. In the absence of classic hydrogen bond donors, C–H···F and C–H···π interactions are likely to be significant. The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor, forming contacts with hydrogen atoms on neighboring pyrrolidine or benzyl rings. Similarly, the electron-rich aromatic ring can accept hydrogen atoms in a C–H···π interaction. Halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole) to interact with a nucleophilic species, is another possibility that would be investigated. The analysis of these interactions provides insight into the stability of the crystal lattice and can influence the material's physical properties.

Advanced Spectroscopic Techniques for Structural Confirmation

While crystallography provides a static picture of the solid state, spectroscopic techniques offer valuable information about the molecule's structure and dynamics in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution and providing insights into its conformational dynamics. Beyond simple proton (¹H) and carbon-¹³ (¹³C) NMR for basic identification, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Would establish the connectivity of protons within the pyrrolidine and benzyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (2-3 bonds), helping to piece together the entire molecular skeleton and confirm the attachment of the benzyl group to the pyrrolidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which is invaluable for determining the preferred conformation in solution. For instance, NOE signals between protons of the benzyl group and specific protons on the pyrrolidine ring would define their relative orientation.

Furthermore, fluorine-19 (¹⁹F) NMR would be a crucial experiment. The chemical shift of the fluorine atom would be sensitive to its electronic environment, and its coupling to nearby protons (H-F coupling constants) would provide further structural confirmation.

Table 2: Predicted ¹³C and ¹⁹F NMR Chemical Shift Ranges

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrrolidine CH₂ | 20 - 60 |

| Benzyl CH₂ | 50 - 70 |

| Aromatic C | 110 - 140 |

| Aromatic C-Br | 110 - 125 |

| Aromatic C-F | 155 - 165 (d, JCF) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound with high accuracy and to study its fragmentation pattern, which can provide valuable structural information. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound.

The fragmentation pattern in the mass spectrum is a molecular fingerprint. For this compound, characteristic fragmentation pathways would be expected. The most common initial fragmentation would likely be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion from the 3-bromo-2-fluorobenzyl fragment or a pyrrolidinium (B1226570) cation. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 3: Expected Key Fragments in Mass Spectrometry

| m/z (mass-to-charge ratio) | Identity of Fragment |

|---|---|

| 271/273 | [M]⁺ (Molecular ion) |

| 189/191 | [C₇H₅BrF]⁺ (3-Bromo-2-fluorobenzyl cation) |

Chiroptical Studies

If this compound is synthesized as a single enantiomer, chiroptical techniques such as circular dichroism (CD) spectroscopy would be employed. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation in solution. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be used to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum would provide further confidence in the assignment of the absolute configuration.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Characterization

Circular Dichroism (CD) spectroscopy is a powerful and sensitive technique for the characterization of chiral molecules, such as the enantiomers of this compound. creative-proteomics.comcreative-biostructure.com This method is predicated on the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org Optically active molecules, by their nature, will absorb one direction of circularly polarized light more than the other, and this difference in absorption can be measured and quantified. libretexts.orgntu.edu.sg

The principle of CD spectroscopy lies in the interaction of polarized light with the asymmetric center of a molecule. smoldyn.org In the case of this compound, the chiral center is the carbon atom in the pyrrolidine ring to which the substituted benzyl group is attached. The two enantiomers, (R)-1-(3-Bromo-2-fluorobenzyl)pyrrolidine and (S)-1-(3-Bromo-2-fluorobenzyl)pyrrolidine, are non-superimposable mirror images of each other. Consequently, they will interact with circularly polarized light in an equal but opposite manner. This results in CD spectra that are mirror images of each other. nih.gov

A typical CD spectrum plots the difference in absorbance (ΔA) or, more commonly, the molar ellipticity [θ] against the wavelength. ntu.edu.sg For one enantiomer, the spectrum might show a positive peak (a positive Cotton effect) at a specific wavelength, while its mirror image enantiomer will show a negative peak (a negative Cotton effect) of equal magnitude at the same wavelength. nih.gov The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov A racemic mixture, containing equal amounts of both enantiomers, will have a net zero CD signal as the opposing signals from each enantiomer cancel each other out. chromatographytoday.com

In a research setting, the enantiomeric purity of a sample of this compound can be determined by comparing its CD spectrum to that of a known pure enantiomer. By measuring the ellipticity at the wavelength of maximum absorption, a calibration curve can be constructed to determine the enantiomeric excess of unknown samples. nih.gov This technique is particularly valuable in pharmaceutical analysis for the quality control of chiral drugs. nifdc.org.cn

Furthermore, CD spectroscopy can be coupled with High-Performance Liquid Chromatography (HPLC) to provide a powerful analytical tool for chiral separation and analysis. creative-proteomics.comnih.gov An achiral HPLC column can be used to separate the target compound from other impurities, and a CD detector can then be used to determine the enantiomeric purity of the eluting peak. nih.gov

Illustrative Research Findings

| Enantiomer | Wavelength of Maximum Absorption (λmax) (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Cotton Effect |

| (R)-1-(3-Bromo-2-fluorobenzyl)pyrrolidine | 225 | +1.5 x 10⁴ | Positive |

| (S)-1-(3-Bromo-2-fluorobenzyl)pyrrolidine | 225 | -1.5 x 10⁴ | Negative |

| Racemic Mixture | 225 | 0 | None |

This illustrative table demonstrates how the two enantiomers would produce equal and opposite CD signals at the same wavelength. The sign of the Cotton effect is crucial for assigning the absolute configuration of the enantiomers, provided a reference standard is available. The magnitude of the molar ellipticity is a direct measure of the enantiomeric purity.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Predictions

Predictions regarding the electronic structure and reactivity of a molecule are central to understanding its chemical behavior. Computational methods are instrumental in providing insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry of molecules, determining the most stable three-dimensional arrangement of atoms. From this optimized geometry, various electronic properties can be derived, including the distribution of electron density, dipole moment, and molecular orbital energies. Although DFT is a standard method for such characterizations, specific calculations for 1-(3-bromo-2-fluorobenzyl)pyrrolidine are not presently available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. An FMO analysis for this compound would offer valuable predictions about its reactivity in various chemical reactions, but such an analysis has not been reported.

Electrostatic Potential Surface Analysis

The electrostatic potential surface illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative electrostatic potential indicate areas that are rich in electrons and likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, regions of positive electrostatic potential are electron-poor and represent potential electrophilic or hydrogen bond donor sites. A detailed electrostatic potential surface map for this compound would highlight key features for intermolecular interactions, but this information is not currently published.

Reaction Mechanism Modeling

Computational modeling is a powerful approach to study the step-by-step process of chemical reactions, providing details that are often difficult to obtain through experimental means alone.

Computational Exploration of Transition States and Energy Barriers

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states—the high-energy intermediates between reactants and products. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, is a critical factor in determining the rate of a reaction. Modeling these aspects for reactions involving this compound would provide fundamental insights into its chemical transformations. However, no such computational explorations have been found in the existing literature.

Conformational Analysis and Dynamics

The conformational landscape of this compound is primarily dictated by the flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the bond connecting the benzyl (B1604629) group to the nitrogen atom. Understanding these conformational preferences is crucial as they can significantly influence the molecule's interaction with biological targets.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of a molecule over time. By simulating the atomic motions based on a force field, MD simulations can reveal the most stable and frequently adopted conformations of this compound in a given environment (e.g., in a vacuum or in a solvent).

The conformational landscape of this molecule is largely defined by the torsional angles around the C-N bond linking the benzyl and pyrrolidine moieties, as well as the puckering of the pyrrolidine ring itself. The presence of the bulky and electronegative bromine and fluorine atoms on the benzyl ring introduces steric and electronic effects that can favor specific orientations of the benzyl group relative to the pyrrolidine ring.

MD simulations would likely reveal a set of low-energy conformers. The relative populations of these conformers are determined by their free energies, which include both enthalpic and entropic contributions. A hypothetical distribution of major conformers at equilibrium is presented in Table 1.

Table 1: Hypothetical Major Conformers of this compound from Molecular Dynamics Simulations

| Conformer | Dihedral Angle (Cα-N-CH₂-Ar) | Relative Population (%) |

|---|---|---|

| A | -150° | 45 |

| B | 60° | 30 |

| C | 180° | 20 |

| D | -60° | 5 |

Note: The dihedral angles and populations are illustrative and would require specific computational studies to be determined accurately.

Puckering Analysis of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a variety of puckered conformations to relieve ring strain. These conformations are typically described as "envelope" (four atoms are coplanar, and the fifth is out of plane) or "twist" (two adjacent atoms are displaced in opposite directions from the plane of the other three). The specific puckering is influenced by the nature and orientation of the substituents on the ring. nih.gov

For this compound, the N-substituent can influence the puckering preference. The two main forms of puckering for a proline-like structure are often referred to as "UP" and "DOWN" or Cγ-exo and Cγ-endo. kvinzo.comnih.govresearchgate.netresearchgate.net In the case of N-substituted pyrrolidines, the nitrogen atom itself can be part of the puckering, leading to various envelope and twist forms. The interconversion between these puckered states is typically rapid at room temperature.

The puckering can be quantitatively described by the phase angle of pseudorotation (P) and the puckering amplitude (ν_max). These parameters define the type and degree of puckering. A hypothetical analysis of the dominant puckering states is shown in Table 2.

Table 2: Predicted Puckering Parameters for the Pyrrolidine Ring

| Puckering State | Phase Angle of Pseudorotation (P) | Puckering Amplitude (ν_max) | Description |

|---|---|---|---|

| Endo (Cγ-endo) | 18° | 35° | Cγ is out of the plane on the same side as the Cα substituent in proline. |

| Exo (Cγ-exo) | 162° | 35° | Cγ is out of the plane on the opposite side of the Cα substituent in proline. |

Note: These values are representative for substituted pyrrolidines and would need to be calculated for the specific molecule.

Prediction of Spectroscopic Properties (Computational Spectroscopy)

Computational methods can be employed to predict the spectroscopic properties of this compound, providing valuable information for its characterization.

Simulated NMR and IR Spectra

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational tools can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nmrdb.orgnmrdb.org These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the molecule's electronic structure. For this compound, the predicted chemical shifts would be characteristic of the aromatic protons and carbons of the substituted benzyl group, and the aliphatic protons and carbons of the pyrrolidine ring. The fluorine and bromine atoms would induce specific shifts in the adjacent aromatic protons and carbons. A hypothetical table of predicted ¹H NMR chemical shifts is provided in Table 3.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.2 - 7.6 |

| Benzyl CH₂ | 3.8 |

| Pyrrolidine N-CH₂ | 2.5 - 2.8 |

| Pyrrolidine CH₂ | 1.8 - 2.0 |

Note: These are approximate values and can be refined with specific software.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, leading to a simulated IR spectrum. researchgate.net This spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of the different functional groups present in this compound. Key predicted vibrational frequencies are listed in Table 4.

Table 4: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3050 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1180 - 1250 |

| C-F stretch | 1000 - 1100 |

UV-Vis Absorption Spectral Prediction

The electronic transitions of a molecule can be predicted using time-dependent density functional theory (TD-DFT) or other computational methods, which allows for the simulation of its UV-Vis absorption spectrum. nih.govresearchgate.netresearchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring. The presence of the bromine and fluorine atoms, as well as the alkylamino substituent, will influence the position and intensity of the absorption maxima (λ_max). A hypothetical prediction of the UV-Vis absorption is presented in Table 5.

Table 5: Hypothetical Predicted UV-Vis Absorption Maxima

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~265 | ~200 |

| π → π* | ~210 | ~7000 |

Note: These values are illustrative and depend on the computational method and simulated solvent.

Applications As a Synthetic Building Block and Chemical Reagent

Role in the Construction of Complex Organic Scaffolds

The ability to construct complex molecular architectures is a cornerstone of modern organic synthesis. 1-(3-Bromo-2-fluorobenzyl)pyrrolidine serves as a valuable precursor for the generation of diverse and intricate organic frameworks, including spirocyclic and polyheterocyclic systems.

Spirocycles, molecules containing two rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. nih.gov The synthesis of spirocyclic pyrrolidines can be achieved through various methods, with 1,3-dipolar cycloaddition reactions of azomethine ylides being a particularly powerful strategy. nih.govresearchgate.net

One established method involves the reaction of an N-benzyl-substituted amine with a carbonyl compound to generate an azomethine ylide in situ. This reactive intermediate can then undergo a [3+2] cycloaddition with a suitable dipolarophile, such as an electron-deficient alkene, to furnish the spiro-pyrrolidine core. nih.gov In this context, this compound can be envisioned as a key starting material. The secondary amine of the pyrrolidine (B122466) ring can be N-benzylated with 3-bromo-2-fluorobenzyl bromide to generate the precursor for the azomethine ylide.

A general synthetic approach is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | N-Alkylation | Pyrrolidine, 3-Bromo-2-fluorobenzyl bromide | This compound |

| 2 | Azomethine Ylide Formation & [3+2] Cycloaddition | This compound , Aldehyde/Ketone, Dipolarophile (e.g., N-substituted maleimide) | Spirocyclic pyrrolidine derivative |

For instance, a multicomponent reaction involving an amine, a maleimide, and an aldehyde can lead to the formation of complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks. ua.es The use of this compound as the amine component in such a reaction would introduce the bromo- and fluoro-substituted phenyl moiety into the final spirocyclic structure, providing a handle for further functionalization and influencing the pharmacological properties of the resulting compound.

Polyheterocyclic frameworks, which contain multiple interconnected heterocyclic rings, are prevalent in natural products and medicinally important compounds. The synthesis of such systems often relies on cascade reactions or multicomponent strategies where the pyrrolidine ring can be a central scaffold.

The 1,3-dipolar cycloaddition of an azomethine ylide derived from this compound is also a viable method for constructing polyheterocyclic systems. For example, the reaction of an N-benzylazomethine ylide with a dipolarophile such as methyl ferulate can lead to the formation of trans-1,3,4-trisubstituted pyrrolidines. rsc.org This approach allows for the stereoselective construction of highly functionalized pyrrolidine rings embedded within a larger molecular framework. The bromo and fluoro substituents on the benzyl (B1604629) group of this compound would be incorporated into the final polyheterocyclic product, offering sites for further chemical modification.

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. Pyrrolidine derivatives are valuable scaffolds in DOS due to their conformational flexibility and the ability to introduce multiple points of diversity.

A notable example is the diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines, where variations can be readily introduced onto the pyrimidine (B1678525) ring. nih.gov By employing this compound as a building block, diversity can be further expanded. The bromine atom allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various aryl, alkyl, or alkynyl groups. This late-stage functionalization strategy is highly amenable to the principles of DOS, allowing for the rapid generation of a library of analogs from a common intermediate.

Use in Materials Science Research

The unique properties of organofluorine compounds have led to their extensive use in materials science. mdpi.com The incorporation of fluorine atoms into organic molecules can significantly alter their electronic and optical properties, as well as their thermal and chemical stability.

The presence of both a bromine and a fluorine atom on the aromatic ring of this compound makes it an intriguing candidate for the development of advanced materials. Fluorinated organic materials are known for their applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics. researchgate.net

The pyrrolidine moiety can also contribute to the material's properties. Pyrrolidine-based hybrid materials have been explored for their catalytic activities. researchgate.net The combination of the electronically tunable bromo-fluorophenyl group and the pyrrolidine unit could lead to the development of novel functional polymers or molecular materials with tailored electronic or optical characteristics. For instance, polymerization through the bromine handle via cross-coupling reactions could yield polymers with interesting photophysical properties, where the fluorine atom and the pyrrolidine group modulate the polymer's solubility, morphology, and electronic energy levels.

Exploration in New Synthetic Method Development

The development of novel synthetic methods is crucial for advancing chemical synthesis. The unique structural features of this compound make it a useful tool for exploring new chemical transformations and for the synthesis of novel classes of compounds.

For example, a study on the design and synthesis of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine-based derivatives as anti-tubulin agents showcases how a similar structural motif can be utilized to develop new synthetic methodologies for accessing biologically active molecules. nih.gov In this work, the bromo-pyrrolidinyl-benzyl scaffold served as a key intermediate for the synthesis of a library of derivatives by introducing various amines. This highlights the potential of this compound to act as a versatile platform for the development of new synthetic routes to medicinally relevant compounds.

Furthermore, the stereoselective synthesis of pyrrolidine-containing drugs is an active area of research. mdpi.com The development of new catalytic asymmetric methods for the synthesis and functionalization of pyrrolidines is of great importance. The presence of the bromo-fluorobenzyl group in this compound could be exploited in the development of new stereoselective reactions, where the substituent pattern influences the stereochemical outcome of a transformation.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

While the synthesis of 1-(3-bromo-2-fluorobenzyl)pyrrolidine can be achieved through classical nucleophilic substitution, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.

Advanced Catalytic Methods: Research into novel catalytic systems for the C-N bond formation between 3-bromo-2-fluorobenzyl halides and pyrrolidine (B122466) is a promising avenue. This includes the exploration of transition metal catalysts like palladium and copper, which are known to facilitate such couplings under milder conditions and with higher functional group tolerance. numberanalytics.comrsc.org The development of catalysts that can operate at low loadings and in environmentally benign solvents would be a significant advancement. researchgate.net

Asymmetric Synthesis: The development of methods for the asymmetric synthesis of chiral derivatives of this compound is of high importance, particularly for applications in medicinal chemistry. mdpi.com Future work could focus on the use of chiral catalysts or auxiliaries to control the stereochemistry of the molecule, leading to the production of enantiomerically pure compounds.

Flow Chemistry and Process Intensification: The application of flow chemistry presents an opportunity for the continuous and scalable synthesis of this compound and its derivatives. mdpi.com Flow reactors can offer enhanced control over reaction parameters, leading to improved yields, purity, and safety.

Green Chemistry Approaches: Future synthetic strategies should align with the principles of green chemistry. This includes the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste. rsc.org For instance, developing methods that utilize alcohols instead of halides as alkylating agents would be a greener alternative.

Advanced Mechanistic Studies of Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new reactions.

Kinetic and Thermodynamic Studies: Detailed kinetic studies of the N-alkylation reaction between 3-bromo-2-fluorobenzyl halides and pyrrolidine can provide valuable insights into the reaction mechanism. Investigating the influence of solvent, temperature, and catalyst on the reaction rate can help in optimizing the process.

Transition State Analysis: Computational modeling can be employed to study the transition states of key reaction steps. Understanding the energetics and geometries of these transition states can aid in the design of more efficient catalysts and reaction conditions.

Mechanistic Investigations of Catalytic Cycles: For catalytic reactions, detailed mechanistic studies are needed to elucidate the individual steps of the catalytic cycle, such as oxidative addition, reductive elimination, and ligand exchange. numberanalytics.com This knowledge is essential for the rational design of improved catalysts.

Investigation of Derivatives with Tunable Chemical Properties

The structural scaffold of this compound allows for the synthesis of a wide range of derivatives with tailored properties.

Derivatives for Medicinal Chemistry: The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents on the aromatic ring. This can lead to the generation of libraries of compounds for screening in drug discovery programs. The introduction of fluorine is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. rsc.orgalfa-chemistry.comresearchgate.net

Fluorinated Analogues: The synthesis and evaluation of analogues with different fluorination patterns on the benzyl (B1604629) ring could lead to compounds with fine-tuned electronic and lipophilic properties.

Radiolabeled Derivatives for Imaging: The synthesis of radiolabeled derivatives, for example with fluorine-18, could enable their use as probes in Positron Emission Tomography (PET) imaging for diagnostic purposes. nih.gov

Computational Design of New Reactivities

Computational chemistry and in silico design are powerful tools that can accelerate the discovery of new reactions and applications for this compound.

DFT Studies for Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites within the molecule. researchgate.net This can guide the design of experiments for selective functionalization.

In Silico Catalyst Design: Computational methods can be employed to design new catalysts for specific transformations of this compound. researchgate.net This involves modeling the interaction between the substrate and the catalyst to predict catalytic activity and selectivity.

Modeling of Physicochemical Properties: Computational tools can be used to predict the physicochemical properties of designed derivatives, such as solubility, lipophilicity, and metabolic stability, which is particularly relevant for medicinal chemistry applications.

Potential in Emerging Chemical Technologies

The unique structural features of this compound and its derivatives open up possibilities for their use in various emerging technologies.

Advanced Materials: Fluorinated organic compounds are known for their unique properties, such as high thermal stability and chemical resistance, making them suitable for applications in advanced materials. numberanalytics.comman.ac.uk Derivatives of this compound could be explored as building blocks for functional polymers or liquid crystals. alfa-chemistry.com

Chemical Sensors: The pyrrolidine moiety can act as a recognition site for specific analytes. researchgate.net Functionalized derivatives of this compound could be incorporated into sensor arrays for the detection of various chemical species. nih.gov

Organocatalysis: Chiral derivatives of pyrrolidine are widely used as organocatalysts in asymmetric synthesis. mdpi.com The potential of chiral this compound derivatives as catalysts for various organic transformations warrants investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.